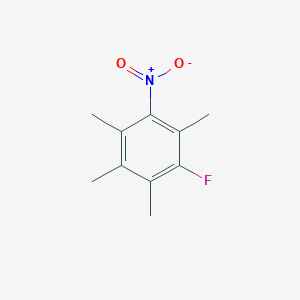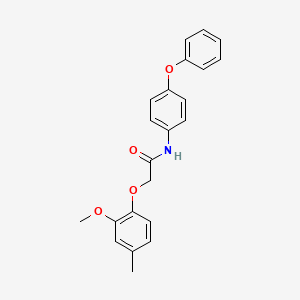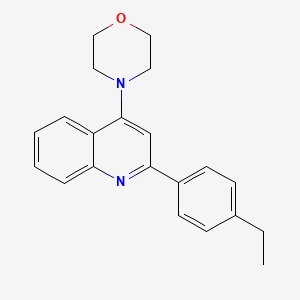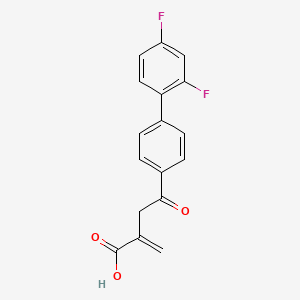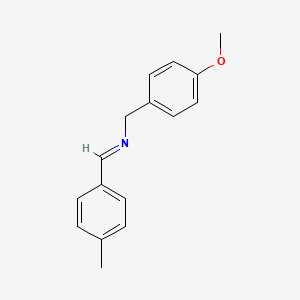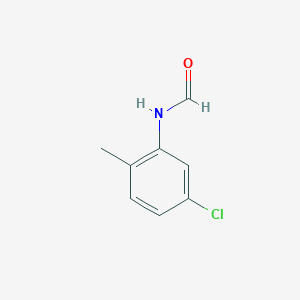
1,4,5,8-Tetrahydro-1,6-methanonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H14 It is a derivative of naphthalene, characterized by the presence of a methano bridge that connects the 1 and 6 positions of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
1,4,5,8-Tetrahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,4,5,8-Tetrahydro-1,6-methanonaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methano bridge, which can affect the electronic distribution and steric properties of the molecule. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound is structurally similar but contains additional oxygen atoms, which can significantly alter its chemical and biological properties.
Isolongifolene: Another related compound with a similar methano bridge but different substituents, leading to distinct properties and applications.
Propriétés
Numéro CAS |
27714-83-6 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
tricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(11,5-1)9-11/h1-4H,5-9H2 |
Clé InChI |
WMBWQQJRLXTDPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC23C1(C2)CC=CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)


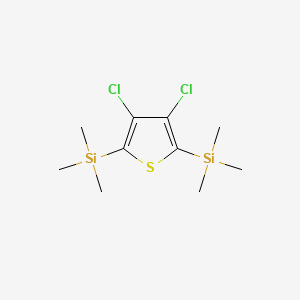
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



